molecular formula C22H24N2O5 B2839530 3-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)cyclohexyl phenylcarbamate CAS No. 1351660-44-0

3-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)cyclohexyl phenylcarbamate

Cat. No. B2839530
CAS RN: 1351660-44-0
M. Wt: 396.443
InChI Key: WXLLVNYBSGRUEV-UHFFFAOYSA-N
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Description

The compound is a derivative of 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamide . This parent compound is a solid and is typically stored at room temperature . Its molecular weight is 179.18 .


Synthesis Analysis

While specific synthesis methods for your compound are not available, there are methods for synthesizing similar compounds. For instance, one method involves starting with methyl acrylate and then removing the methyl group with LiOH after cyclization .


Physical And Chemical Properties Analysis

The parent compound, 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamide, is a solid and is typically stored at room temperature . Its molecular weight is 179.18 .

Scientific Research Applications

Synthetic Approaches and Compound Characterization

Synthesis of Benzoic Acid Derivatives : Research demonstrated the enzymatic conversion of 3,5-Cyclohexadiene-1,2-diol-1-carboxylic acid to catechol, highlighting a metabolic pathway in bacteria involving benzoic acid derivatives. This study sheds light on the microbial metabolism of similar compounds, potentially informing the synthesis of related chemicals (Reiner, 1971).

Development of Fluorinated Derivatives : Another study focused on the synthesis of fluorine-18 labeled 5-HT1A antagonists, presenting a method that could be adapted for the synthesis of radiolabeled derivatives of 3-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)cyclohexyl phenylcarbamate for medical imaging applications (Lang et al., 1999).

Potential Medical Applications

Polymer-based Applications : A study on a benzocaine-modified maleic anhydride-cyclohexyl-1,3-dioxepin copolymer explored its potential for medical applications, suggesting the use of structurally related compounds in creating new materials with specific properties for healthcare (Uglea et al., 1993).

Antimicrobial Activity

Synthesis and Evaluation of Antimicrobial Agents : Research on the synthesis of 2-amino-3-(n-cyclohexyl carboxamido)-4,5,6,7-tetrahydrobenzo(b)Thiophine derivatives highlighted their potential as antimicrobial agents, indicating that compounds with similar structures could be developed for use in combating microbial infections (Singh, 2011).

Chemical Properties and Reactions

Characterization and Reactions : Studies on the synthesis and characterization of new thermosetting polybenzoxazines demonstrated the incorporation of functional groups into the polymer network, which could inform the development of materials with enhanced performance, potentially applicable to compounds with similar structural characteristics (Gilbert et al., 2018).

Safety and Hazards

The parent compound, 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamide, has several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c25-21(20-14-27-18-11-4-5-12-19(18)29-20)23-16-9-6-10-17(13-16)28-22(26)24-15-7-2-1-3-8-15/h1-5,7-8,11-12,16-17,20H,6,9-10,13-14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLLVNYBSGRUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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